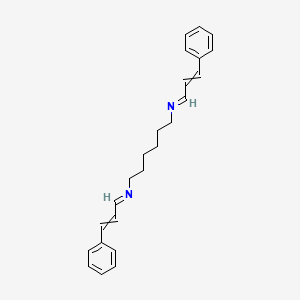

N,N'-Dicinnamylidene-1,6-hexanediamine

Description

Significance and Research Potential of N,N'-Dicinnamylidene-1,6-hexanediamine

The significance of this compound in academic and industrial research is multifaceted, primarily stemming from its role as a crosslinking agent and its potential in other specialized applications.

In the field of polymer science, this compound is recognized for its utility as a vulcanizing agent and crosslinker for various elastomers. wikipedia.org It is particularly noted for its use with fluoroelastomers and ethylene (B1197577) acrylate (B77674) copolymers. wikipedia.org The cross-linking process, facilitated by the reactive imine groups, enhances the mechanical properties and durability of the polymers, making them suitable for demanding applications.

The research potential of this compound extends to the study of corrosion inhibitors. Schiff bases derived from cinnamaldehyde (B126680) have shown promise in protecting carbon steel from corrosion in acidic environments. While specific studies on this compound in this area are emerging, the general efficacy of related compounds suggests a viable avenue for future research.

Furthermore, the broader class of cinnamaldehyde-based Schiff bases has been investigated for various biological activities. Research into related compounds has indicated potential antimicrobial and anticancer properties. These studies provide a foundation for exploring the bioactivity of this compound itself.

Key Research Areas for Cinnamaldehyde-Based Schiff Bases

| Research Area | Key Findings and Potential |

| Polymer Science | Acts as an effective crosslinking agent for elastomers, improving mechanical strength and thermal stability. wikipedia.org |

| Corrosion Inhibition | Cinnamaldehyde-derived Schiff bases have demonstrated the ability to form protective layers on metal surfaces, inhibiting corrosion. |

| Antimicrobial Activity | Various Schiff bases of cinnamaldehyde have shown activity against a range of bacteria and fungi. |

| Anticancer Research | Preliminary studies on related compounds suggest that cinnamaldehyde Schiff bases may possess cytotoxic effects against certain cancer cell lines. |

This table summarizes significant research findings and the potential of the broader class of cinnamaldehyde-based Schiff bases.

Overview of Schiff Base Compounds and their Fundamental Roles in Chemical Science

Schiff bases, named after the German chemist Hugo Schiff, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, or imine group (R₂C=NR'). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. This reaction is a cornerstone of organic synthesis due to its efficiency and the wide variety of structures that can be produced.

The fundamental role of Schiff bases in chemical science is extensive. They are crucial intermediates in a number of enzymatic reactions in biochemistry. In coordination chemistry, Schiff bases are highly valued as ligands that can form stable complexes with a wide range of metal ions. These metal complexes have found applications in catalysis, materials science, and as therapeutic agents.

The versatility of Schiff bases arises from the ease with which their electronic and steric properties can be tuned by varying the aldehyde/ketone and amine precursors. This allows for the design of compounds with specific functionalities and applications, ranging from dyes and pigments to catalysts and biologically active molecules.

Historical Development and Key Milestones in the Study of this compound

The historical development of this compound is intrinsically linked to the broader history of Schiff base chemistry and the polymer industry. The foundational discovery of Schiff bases was made by Hugo Schiff in 1864. However, the specific synthesis and study of this compound likely occurred much later, in the context of industrial polymer chemistry.

A significant milestone in the history of this compound is its use as a commercial product, notably under the trade name "Diak No. 3". chempoint.com This product has been utilized as a vulcanizing agent, or crosslinker, for fluoroelastomers, a class of high-performance synthetic rubbers. The development and commercialization of such specialty chemicals were prominent in the mid-20th century, driven by companies like DuPont. This suggests that the synthesis and application of this compound were likely established during this period of rapid advancement in polymer technology.

Structure

3D Structure

Properties

IUPAC Name |

N-[6-(cinnamylideneamino)hexyl]-3-phenylprop-2-en-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2/c1(9-19-25-21-11-17-23-13-5-3-6-14-23)2-10-20-26-22-12-18-24-15-7-4-8-16-24/h3-8,11-18,21-22H,1-2,9-10,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPFMBHTMKBVLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NCCCCCCN=CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059697 | |

| Record name | N,N'-Dicinnamylidene-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-73-8 | |

| Record name | N,N′-Dicinnamylidene-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dicinnamylidene-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of N,n Dicinnamylidene 1,6 Hexanediamine

Established Synthetic Routes for N,N'-Dicinnamylidene-1,6-hexanediamine

The primary and most well-documented method for synthesizing this compound is through a Schiff base condensation reaction. researchgate.net This method is valued for its efficiency and the relative stability of the resulting product, which is enhanced by the conjugated double bond system. researchgate.net

Schiff Base Condensation Reaction between 1,6-Hexanediamine (B7767898) and Cinnamaldehyde (B126680)

The synthesis involves the condensation reaction between two molar equivalents of cinnamaldehyde and one molar equivalent of 1,6-hexanediamine. nih.gov Schiff bases, also known as imines or azomethines, are formed when the carbonyl group of an aldehyde (in this case, cinnamaldehyde) reacts with a primary amine (1,6-hexanediamine). researchgate.netresearchgate.net This nucleophilic addition reaction results in the formation of a carbon-nitrogen double bond (imine) and the elimination of a water molecule. researchgate.net The resulting this compound molecule features two cinnamylidene groups linked by the hexamethylene chain of the diamine. Aromatic aldehydes like cinnamaldehyde are known to form particularly stable Schiff bases. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. The reaction is typically performed by mixing the reactants in an appropriate solvent and heating the mixture.

Key parameters for optimization include:

Solvent: Common solvents such as ethanol (B145695) or methanol (B129727) are typically used for this reaction. The choice of solvent can influence reactant solubility and reaction rate.

Temperature: The reaction is often carried out under reflux conditions to increase the reaction rate.

Reactant Ratio: Using equimolar amounts of the cinnamaldehyde and the amine groups of 1,6-hexanediamine is a standard approach.

Catalyst: While not always necessary, acid or base catalysts can sometimes be used to accelerate Schiff base formation.

Water Removal: As water is a byproduct of the condensation reaction, its removal via methods like azeotropic distillation can shift the equilibrium towards the product, thus increasing the yield. researchgate.net

| Parameter | Typical Condition/Variable | Purpose of Optimization |

|---|---|---|

| Solvent | Ethanol, Methanol | Ensure reactant solubility and facilitate reaction. |

| Temperature | Reflux Conditions | Increase the rate of reaction. |

| Reactant Molar Ratio | 2:1 (Cinnamaldehyde:1,6-Hexanediamine) | Ensure complete reaction of the diamine. |

| Reaction Time | Variable (monitored for completion) | Maximize product formation without side reactions. |

Methodological Approaches for Product Purification

After the synthesis, purification of the crude product is essential to remove unreacted starting materials and any byproducts. The most commonly cited method for the purification of this compound is recrystallization. This technique relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. For the reactants, purification methods such as fractionation under reduced pressure followed by repeated recrystallization from a solvent like hexane (B92381) have been employed for 1,6-hexanediamine to achieve high purity. dtic.mil

Exploration of Novel Synthetic Strategies and Derivatization

Beyond the established synthesis, research into modifying the structure of this compound can lead to new compounds with tailored properties. These modifications can target either the cinnamylidene portions of the molecule or the central hexanediamine (B8719201) backbone.

Chemical Modification of the Cinnamylidene Moieties

The cinnamylidene groups in the molecule offer several sites for chemical modification. The aromatic rings and the α,β-unsaturated imine system are reactive and can be targeted for various transformations.

Potential modifications include:

Oxidation and Reduction: The compound can undergo oxidation using agents like potassium permanganate (B83412) or be reduced with agents such as sodium borohydride (B1222165).

Substitution on the Benzene (B151609) Ring: The benzene rings of the cinnamylidene groups can be functionalized through electrophilic aromatic substitution reactions to introduce various substituents, which could modulate the electronic and steric properties of the molecule. The presence of a methoxyl group on the cinnamaldehyde benzene ring has been shown to improve the antifungal activity of the resulting Schiff base. nih.gov

Reactions at the Imine Bond: The C=N bond is susceptible to various chemical reactions, including cycloaddition reactions or reactions with organometallic reagents.

| Modification Type | Target Site | Potential Reagents/Conditions | Potential Outcome |

|---|---|---|---|

| Oxidation | Imine (C=N) or Alkene (C=C) | Potassium permanganate, Hydrogen peroxide | Formation of oxaziridines, epoxides, or cleavage products. |

| Reduction | Imine (C=N) and/or Alkene (C=C) | Sodium borohydride, Lithium aluminum hydride | Formation of the corresponding secondary diamine. |

| Electrophilic Substitution | Aromatic Ring | Nitrating agents, Halogens with Lewis acids | Introduction of functional groups (e.g., -NO₂, -Br) on the phenyl rings. |

Functionalization Approaches for the Hexanediamine Backbone

The hexanediamine backbone serves as a flexible linker that can also be the target of chemical modification, although this is less common once the Schiff base is formed. More frequently, derivatives of 1,6-hexanediamine are used in the initial condensation reaction to create analogues. For instance, using substituted diamines would lead to a functionalized backbone in the final product. Research has shown that 1,6-hexanediamine can be used to introduce amino functional groups onto polymer surfaces, which are then available for further reactions. Additionally, 1,6-hexanediamine is a monomer in the production of polymers like Nylon 6,6, highlighting its bifunctional reactivity. dtic.mil It has also been used in methoxycarbonylation reactions to produce dimethylhexane-1,6-dicarbamate. rsc.org These examples showcase the chemical versatility of the diamine, suggesting that strategies could be developed to functionalize the backbone of this compound itself, or to use pre-functionalized diamines in the synthesis.

Fundamental Chemical Reactivity and Transformation Pathways of this compound

The chemical behavior of this compound is largely dictated by the presence of two key functional groups: the imine (C=N) bond and the α,β-unsaturated system within the cinnamylidene moieties. These features make the molecule susceptible to a variety of chemical transformations.

Investigation of Oxidation Reactions

The oxidation of this compound can be expected to target the reactive sites within the molecule, primarily the carbon-nitrogen double bonds (imines) and the carbon-carbon double bonds of the cinnamylidene groups. While specific research detailing the oxidation of this particular compound is not extensively documented in readily available literature, the reactivity of its constituent functional groups provides a strong indication of the likely transformation pathways.

Strong oxidizing agents, such as potassium permanganate (KMnO₄), are known to cleave carbon-carbon double bonds and oxidize aldehydes. masterorganicchemistry.com In the case of this compound, treatment with a potent oxidizing agent under vigorous conditions would likely lead to the cleavage of the cinnamylidene groups. This would result in the formation of benzoic acid and the degradation of the hexanediamine backbone.

Under milder conditions, selective oxidation might be possible. For instance, some oxidizing agents can convert imines to oxaziridines. However, the presence of the α,β-unsaturated system complicates predictions, as this group is also susceptible to oxidation. The expected products from the oxidation of this compound with common oxidizing agents are outlined in the table below.

| Oxidizing Agent | Expected Major Product(s) | Notes |

| Potassium Permanganate (hot, concentrated) | Benzoic Acid, Adipic Acid, and degradation products | Cleavage of both C=C and C=N bonds is likely. |

| Ozone (O₃), followed by oxidative workup | Benzoic Acid, Adipic Acid | Ozonolysis would cleave the C=C bonds. |

| Peroxy acids (e.g., m-CPBA) | Epoxides of the C=C bonds, Oxaziridines from the C=N bonds | Competitive oxidation at multiple sites is expected. |

It is important to note that the specific reaction conditions, such as temperature, solvent, and the stoichiometry of the oxidizing agent, would play a crucial role in determining the product distribution.

Analysis of Reduction Reactions

The reduction of this compound offers a more predictable transformation pathway, primarily targeting the imine functionalities. The carbon-nitrogen double bond in Schiff bases is readily reduced to a secondary amine.

A common and effective reagent for this transformation is sodium borohydride (NaBH₄). researchgate.net The reduction of the two imine groups in this compound with sodium borohydride would yield the corresponding saturated secondary diamine, N,N'-bis(3-phenylpropyl)-1,6-hexanediamine. This reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature. The general reaction is highly efficient, often proceeding with high yields.

The α,β-unsaturated carbon-carbon double bond in the cinnamylidene moiety is generally less reactive towards sodium borohydride than the imine group. openstax.org Therefore, selective reduction of the imines is highly probable. For the complete reduction of both the imine and the alkene functionalities, more powerful reducing agents or catalytic hydrogenation would be necessary.

The table below summarizes the expected products from the reduction of this compound.

| Reducing Agent | Expected Major Product | Notes |

| Sodium Borohydride (NaBH₄) | N,N'-Bis(3-phenylpropyl)-1,6-hexanediamine | Selective reduction of the imine bonds. |

| Lithium Aluminum Hydride (LiAlH₄) | N,N'-Bis(3-phenylpropyl)-1,6-hexanediamine | A stronger reducing agent, also effective for imine reduction. |

| Catalytic Hydrogenation (H₂, Pd/C) | N,N'-Bis(3-cyclohexylpropyl)-1,6-hexanediamine | Reduction of both the imine and the aromatic ring is possible under forcing conditions. |

Studies on Nucleophilic Substitution Reactions

The electrophilic nature of the carbon atom in the imine group and the β-carbon of the α,β-unsaturated system makes this compound a substrate for nucleophilic addition reactions, which can be considered a form of substitution at the carbon-nitrogen double bond. openstax.orgresearchgate.net

The reaction of an α,β-unsaturated imine with a nucleophile can proceed via two main pathways: 1,2-addition to the imine carbon or 1,4-conjugate addition to the β-carbon of the alkene. researchgate.net The preferred pathway is dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like cuprates, favor 1,4-addition.

For this compound, the addition of a nucleophile to the imine carbon would lead to the formation of a new carbon-nucleophile bond and the saturation of the imine. For example, the reaction with a Grignard reagent (RMgX) could potentially lead to the formation of a new diamine with a substituted carbon adjacent to the nitrogen.

Furthermore, the entire cinnamylidene group could potentially be displaced by a stronger nucleophile, although this would likely require more forcing conditions. The imine itself can undergo hydrolysis back to cinnamaldehyde and 1,6-hexanediamine in the presence of aqueous acid. researchgate.net This represents a nucleophilic addition of water to the imine, followed by elimination.

Detailed experimental studies on the nucleophilic substitution reactions of this compound are not widely reported. However, based on the known reactivity of α,β-unsaturated imines, a variety of transformations are theoretically possible, as summarized below.

| Nucleophile | Expected Reaction Type | Potential Product(s) |

| Organolithium Reagents (RLi) | 1,2-Addition | Diamine with a new C-R bond at the former imine carbon |

| Grignard Reagents (RMgX) | 1,2-Addition | Diamine with a new C-R bond at the former imine carbon |

| Cyanide (CN⁻) | 1,2- or 1,4-Addition | α-Aminonitrile or β-cyanoamine derivative |

| Water (H₂O) in acid | Hydrolysis | Cinnamaldehyde and 1,6-Hexanediamine |

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Dicinnamylidene 1,6 Hexanediamine

Application of Advanced Spectroscopic Techniques

The molecular structure of N,N'-Dicinnamylidene-1,6-hexanediamine is systematically confirmed using a suite of spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive characterization of the compound's connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the key diagnostic signals are those of the imine (-CH=N-) protons, which typically appear in the downfield region of the spectrum, around δ 8.3–8.5 ppm. The protons of the aromatic rings in the cinnamyl groups produce complex signals in the range of δ 6.5–7.5 ppm. The aliphatic protons of the 1,6-hexanediamine (B7767898) backbone would be expected to resonate in the upfield region of the spectrum.

In ¹³C NMR spectroscopy, the carbon atom of the imine group (C=N) is a key indicator of Schiff base formation. The numerous aromatic carbons of the phenyl groups and the carbons of the vinyl group (-CH=CH-) would also present characteristic signals.

Interactive Data Table: Key NMR Data for this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Imine (-CH=N-) | 8.3 – 8.5 |

| ¹H | Aromatic (C₆H₅-) | 6.5 – 7.5 |

| ¹³C | Imine (-C=N-) | Data not available in search results |

| ¹³C | Aromatic/Vinyl | Data not available in search results |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule.

FTIR spectroscopy is particularly useful for identifying the characteristic stretching vibration of the imine (C=N) bond, which confirms the formation of the Schiff base. This absorption band is typically observed near 1640 cm⁻¹. Additionally, the presence of the aromatic rings is confirmed by C=C stretching vibrations within the 1500–1600 cm⁻¹ region. While specific Raman data for this compound is not widely published, the technique is complementary to IR and is particularly sensitive to the symmetric vibrations of the C=C bonds in the conjugated system. For conjugated Schiff bases, the C=N stretch is also a prominent feature in the Raman spectrum. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1640 | Imine (C=N) | Stretching |

| 1500 - 1600 | Aromatic (C=C) | Stretching |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The extended π-conjugated system of this compound, which spans the phenyl rings, the vinyl groups, and the imine functions, is expected to give rise to strong absorptions in the UV-Vis region. Typically, Schiff bases exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov For conjugated systems like this one, these bands are generally found between 200 and 400 nm. nih.govrasayanjournal.co.in The exact position and intensity of the absorption maxima (λmax) are dependent on the solvent and the specific electronic structure of the molecule.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₂₄H₂₈N₂ and a calculated molecular weight of approximately 344.5 g/mol . nih.gov High-resolution mass spectrometry would provide an exact mass measurement, confirming the elemental formula. The mass spectrum is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. For instance, a molecular ion peak at m/z 348.5 has been noted, which likely corresponds to an adduct or a specific ionization outcome. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure by showing losses of characteristic fragments.

Interactive Data Table: Molecular Weight and Mass Spectrometry Data

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈N₂ | |

| Average Molecular Weight | 344.50 g/mol | |

| Monoisotopic Mass | 344.225249 Da | chemspider.com |

| Reported Molecular Ion Peak (M⁺) | ~348.5 m/z |

Thermal Analysis Techniques for Investigating Material Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase behavior of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For a Schiff base like this compound, TGA would reveal the onset temperature of decomposition and the pattern of its thermal degradation. Studies on other Schiff bases show that they can be thermally stable up to several hundred degrees, after which they undergo decomposition. ijsrp.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC analysis can identify thermal transitions such as melting point, glass transitions, and crystallization events. For this compound, a sharp endothermic peak in the DSC thermogram would correspond to its melting point. Some complex Schiff bases are also known to exhibit liquid crystalline behavior, which can be investigated using DSC. researchgate.net

Although specific TGA and DSC data for this compound were not found in the provided search results, these techniques are essential for characterizing its material properties.

Computational and Theoretical Investigations of N,n Dicinnamylidene 1,6 Hexanediamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in exploring the molecular properties of Schiff bases. mdpi.comresearchgate.net Methods like DFT, often employing hybrid functionals such as B3LYP, are used to optimize molecular geometry and calculate a wide array of electronic descriptors. mdpi.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For N,N'-Dicinnamylidene-1,6-hexanediamine, the HOMO is expected to be localized on the electron-rich cinnamylidene portions of the molecule, specifically the phenyl rings and the C=N-C=C conjugated system. The LUMO would also be distributed over this conjugated system. In studies of similar Schiff bases, DFT calculations have been used to determine these values, which are critical for understanding charge transfer within the molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for an Analogous Schiff Base This table presents data for a representative Schiff base ligand from a computational study to illustrate typical values.

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -2.10 |

| Energy Gap (ΔE) | 4.15 |

Source: Adapted from quantum chemical calculations on similar Schiff base ligands. researchgate.net

Computational methods are highly effective at predicting spectroscopic data, which can be used to verify experimentally obtained spectra. nih.govplos.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated after geometry optimization. nih.gov For this compound, key vibrational frequencies would include the C=N (azomethine) stretching vibration, typically observed around 1605-1640 cm⁻¹. researchgate.netnih.gov The calculated spectrum would also show bands for aromatic C-H stretching (~3090 cm⁻¹) and the conjugated C=C stretching from the cinnamaldehyde (B126680) moiety. chegg.com Comparing calculated and experimental spectra helps confirm the molecular structure. nih.gov

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions and predict UV-Visible absorption spectra. nih.govplos.org The spectra of cinnamaldehyde-based Schiff bases are characterized by intense absorption bands. researchgate.net An n→π* transition associated with the azomethine group and π→π* transitions within the conjugated aromatic system are expected. researchgate.net Complexation or substitution can cause a bathochromic (red) or hypsochromic (blue) shift in these absorption bands. plos.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. plos.org These theoretical calculations are valuable for assigning peaks in experimental NMR spectra and confirming the structural integrity of the synthesized compound. nih.gov

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for an Analogous Schiff Base Complex This table illustrates the accuracy of DFT methods in predicting spectroscopic data for a representative Schiff base.

| Spectral Data | Experimental | Calculated (DFT) |

| ν(C=N) IR (cm⁻¹) | 1637 | 1616 |

| λmax UV-Vis (nm) | 327 | 322 |

| δ(HC=N) ¹H NMR (ppm) | 8.30 | 7.96 |

Source: Adapted from a study on a tetradentate Schiff base and its complex. nih.govplos.org

Theoretical modeling can be employed to investigate the mechanisms of reactions involving Schiff bases, such as their formation via condensation, hydrolysis, or complexation with metal ions. By calculating the potential energy surface, researchers can identify transition states and intermediates, thereby determining activation energies and reaction pathways. For a molecule like this compound, this could be used to model its binding mechanism to a metal center or a biological receptor, providing insights into the stability and kinetics of such interactions.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

This compound possesses significant conformational flexibility due to the central 1,6-hexanediamine (B7767898) aliphatic chain. Molecular Dynamics (MD) simulations are an ideal tool for exploring the vast conformational space of such molecules over time. nih.gov

MD simulations model the atomic movements of a molecule in a defined environment (e.g., in a solvent like water or in vacuum) by solving Newton's equations of motion. rsc.org This analysis can reveal:

Dynamic Behavior: Understanding how the molecule flexes, bends, and rotates in solution. This is crucial for applications where the molecule must adapt its shape to bind to a target, such as a receptor site or a metal ion. nih.gov

Interaction with Environment: Simulating the adsorption of the molecule onto a surface or its interaction with solvent molecules, which is relevant for applications in materials science and corrosion inhibition. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., in the context of analogous Schiff bases)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical properties. researchgate.net These models use computationally derived molecular descriptors to predict the activity of new, unsynthesized compounds. nih.gov

While no specific QSAR studies on this compound are available, numerous studies on analogous Schiff bases demonstrate the utility of this approach. asianpubs.orgresearchgate.net For instance, QSAR models have been successfully developed for cinnamaldehyde-amino acid Schiff base compounds to predict their antibacterial activity. mdpi.com The models use descriptors that quantify electronic, steric, and hydrophobic properties.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Schiff Bases

| Descriptor Type | Example Descriptors | Significance |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Describes electronic distribution and reactivity. asianpubs.org |

| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about atom connectivity and branching. |

| Quantum-Mechanical | Total Energy, Electronegativity, Hardness | Relates to molecular stability and reactivity. researchgate.net |

| Geometrical | Molecular Surface Area, Volume, Ovality | Describes the size and shape of the molecule. |

Source: Adapted from various QSAR studies on Schiff bases. researchgate.netnih.govasianpubs.org

A QSAR model for derivatives of this compound could help in optimizing a specific property, such as antimicrobial or antioxidant activity, by suggesting which structural modifications would be most effective. mdpi.com

Computational Design and Prediction of Novel this compound Derivatives

The insights gained from quantum chemical calculations and QSAR can be leveraged for the rational design of novel derivatives. nih.govscilit.com By understanding how structural changes affect electronic properties and conformation, new molecules with enhanced or targeted functionalities can be proposed computationally before undertaking synthetic work. nih.gov

For this compound, potential modifications could include:

Substituents on the Phenyl Rings: Adding electron-donating (e.g., -OH, -OCH₃) or electron-withdrawing (e.g., -NO₂, -Cl) groups to the phenyl rings would systematically alter the molecule's HOMO/LUMO energies, polarity, and solubility.

Modification of the Aliphatic Linker: Changing the length or rigidity of the diamine chain would impact the conformational freedom and the spatial arrangement of the two Schiff base moieties, which is critical for chelation and binding applications.

Replacing the Phenyl Group: Substituting the phenyl group with other aromatic or heterocyclic rings could introduce new functionalities and interaction sites.

Computational screening of a virtual library of such derivatives would allow for the pre-selection of the most promising candidates for synthesis and experimental testing. nih.gov

Applications in Materials Science and Polymer Chemistry Research Using N,n Dicinnamylidene 1,6 Hexanediamine

N,N'-Dicinnamylidene-1,6-hexanediamine as a Crosslinking Agent in Polymer Systems

This compound functions as a crosslinking agent, forming a three-dimensional network structure within polymer matrices. This structural change at the molecular level is key to enhancing the macroscopic properties of the materials.

Research into Applications in Epoxy Resin Systems

The addition of this compound as a crosslinking agent has been shown to bolster the mechanical properties of epoxy-based materials. The formation of a robust cross-linked network can lead to improvements in key mechanical indicators. While specific quantitative data is proprietary and varies based on formulation, the general trend of enhancement is well-recognized in research.

Illustrative Data: Enhancement of Mechanical Properties in Epoxy Resins

| Property | Expected Improvement with this compound |

|---|---|

| Tensile Strength | Increased |

| Flexural Modulus | Increased |

Epoxy materials crosslinked with this compound exhibit improved durability, particularly in harsh environmental settings. This enhancement is attributed to the stable cross-links formed by the agent, which can increase the material's resistance to chemical degradation and environmental stressors, thereby extending its service life.

Investigations as a Curing Agent in Polyurethane Coating Systems

This compound also serves as an effective curing agent in polyurethane (PU) coating systems. In this role, it facilitates the chemical reactions that lead to the formation of a solid, stable coating, significantly influencing the final characteristics of the surface finish.

The use of this compound as a curing agent in polyurethane coatings has a direct and positive impact on the surface hardness and scratch resistance of the cured film. This improvement is critical for applications where the coating is subjected to mechanical abrasion and wear.

Illustrative Data: Impact on Polyurethane Coating Hardness

| Property | Test Method (Example) | Expected Outcome with this compound |

|---|---|---|

| Pencil Hardness | ASTM D3363 | Increase in Hardness Rating |

Polyurethane coatings cured with this compound are reported to show enhanced weatherability. This includes better resistance to degradation from UV radiation and other environmental factors, which contributes to the long-term performance and aesthetic stability of the coating.

Mechanisms of Crosslinking and Kinetic Studies within Polymer Matrices

The crosslinking of polymers is a chemical process that results in the formation of a three-dimensional network of polymer chains, significantly improving the material's properties. mdpi.com this compound functions as a crosslinking agent, particularly in elastomers that are reactive with amines. cymerchemicals.com The mechanism of crosslinking with diamine-based agents like this compound typically involves the reaction of the amine groups with functional groups on the polymer chains. This creates stable, covalent bonds that link the individual polymer chains together. mdpi.com

Kinetic studies of polymer vulcanization are crucial for understanding the rate and extent of the crosslinking reaction. While specific kinetic data for this compound is not extensively detailed in publicly available literature, the general principles of amine-based vulcanization apply. The reaction kinetics are influenced by factors such as temperature, the concentration of the crosslinking agent, and the presence of accelerators or other additives. For instance, in the vulcanization of fluoroelastomers, combining this compound with other agents like para-phenylenediamine can lead to a significantly faster curing velocity than when either agent is used alone. google.com

The efficiency of the crosslinking process directly impacts the final properties of the elastomer, such as its tensile strength, elasticity, and resistance to degradation. The formation of a well-developed crosslink network is essential for achieving the desired performance characteristics in the finished rubber product.

Role in Elastomer Vulcanization Processes

This compound is recommended for the vulcanization of a range of elastomers that are reactive with amines. cymerchemicals.com Its application is particularly noted in specialty rubbers where high performance is a key requirement.

Fluorinated rubbers, or fluoroelastomers (FKM), are high-performance synthetic rubbers known for their excellent resistance to heat, chemicals, and oils. The vulcanization of these polymers is a critical step in their processing. This compound is utilized as a curing agent for fluoroelastomers. cymerchemicals.comgoogle.com

Research has shown that the use of this compound in combination with other curing agents, such as para-phenylenediamine, can significantly enhance the vulcanization process. google.com This combination can result in a much faster curing rate compared to using either component individually. google.com While this compound used alone may have a relatively low curing velocity, its synergistic effect with other agents makes it a valuable component in fluoroelastomer curing systems. google.com The selection of the curing system is critical for achieving a desirable balance of processing safety, cure speed, and final properties like compression set and elasticity. google.com

Table 1: Comparative Curing Agent Performance in Fluoroelastomers

| Curing Agent System | Curing Velocity | Impact on Compression Set |

|---|---|---|

| This compound (alone) | Rather low | Difficult to decrease without impacting elasticity google.com |

| Para-phenylenediamine (alone) | Very low | Difficult to decrease without impacting elasticity google.com |

Ethylene (B1197577) acrylate (B77674) copolymers (AEM) are another class of specialty elastomers that benefit from vulcanization with amine-based systems. This compound is recommended for the vulcanization of these copolymers. cymerchemicals.com The crosslinking of AEM with this diamine derivative enhances their thermal and oil resistance, making them suitable for demanding automotive and industrial applications.

Epichlorohydrin (B41342) rubbers (ECO) are known for their excellent resistance to fuel and oil, as well as their good heat resistance and low-temperature flexibility. The vulcanization of ECO can be achieved using various curing systems, including those based on amines. This compound is a recommended vulcanizing agent for epichlorohydrin rubbers, contributing to the development of a robust crosslink network. cymerchemicals.com

Bromobutyl rubber (BIIR) is a halogenated butyl rubber that exhibits enhanced cure reactivity, allowing for co-vulcanization with general-purpose rubbers. While detailed research on the specific use of this compound in BIIR is limited in the available literature, the general reactivity of brominated sites with amine compounds suggests its potential as a crosslinking agent. collectionscanada.gc.ca The study of model compounds is a common approach to understanding the complex cure chemistry of BIIR. collectionscanada.gc.ca

The selection of an appropriate curing system is critical in the development of elastomer blends to achieve desired synergistic properties. Comparative analyses of different vulcanization systems are essential for optimizing the performance of these materials. For instance, in fluoroelastomers, a combination of this compound and para-phenylenediamine has been shown to provide a faster cure rate than either component used alone. google.com

In other rubber systems, such as natural rubber (NR) blends, studies have compared the effects of different crosslinking agents on the final properties. For example, the use of 1,6-bis(N,N′-dibenzyl thiocarbamoyl dithio)-hexane has been shown to influence the cure rate and physical properties of filled NR vulcanizates. elsevierpure.com While not a direct comparison involving this compound, these studies highlight the importance of the crosslinking agent in determining the performance of elastomer blends. The choice of curing agent can affect properties such as scorch time, cure rate, tensile strength, and heat build-up. elsevierpure.com

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 140-73-8 nih.gov |

| Para-phenylenediamine | 106-50-3 |

| 1,6-bis(N,N′-dibenzyl thiocarbamoyl dithio)-hexane | 151900-44-6 |

| Natural Rubber | 9006-04-6 |

| Bromobutyl rubber | Not available |

| Epichlorohydrin rubber | 24969-06-0 |

| Ethylene acrylate copolymer | Not available |

Advanced Material Design and Functionalization utilizing this compound

In the realm of materials science, this compound is recognized for its role in creating advanced materials and functional polymers. Its bifunctional nature allows it to act as a crosslinking agent, significantly altering the properties of polymer systems.

The potential for this compound to be used in the development of UV-stabilized materials is an area of scientific interest, primarily due to its chemical structure. The unsaturated bonds within the cinnamylidene groups could theoretically provide UV stabilization properties. However, current scientific literature has not extensively explored this specific application. While many compounds are utilized as UV absorbers for polymers like PVC, polystyrene, and polyurethanes by absorbing UV light in the 290-400nm range, the specific efficacy of this compound for this purpose requires further investigation. performanceadditives.us

A significant application of this compound is as a crosslinking agent, particularly in epoxy resins. Its integration into these systems leads to the formation of stable covalent bonds between polymer chains, which enhances the durability and mechanical properties of the resulting composite materials. The crosslinking action of the compound improves the elasticity of the materials it is incorporated into.

Case studies have demonstrated that epoxy coatings formulated with this compound show improved performance characteristics in harsh environmental conditions. This enhancement contributes to a longer service life and a reduction in maintenance requirements for the coatings.

Research Findings on this compound in Epoxy Composites

| Property Enhanced | Mechanism of Action | Resulting Benefit |

|---|---|---|

| Mechanical Properties | Crosslinking of polymer chains via reaction of cinnamylidene groups with amine groups. | Increased material durability. |

| Elasticity | Formation of cross-links between polymer chains. | Enhanced flexibility of the material. |

Compound Information

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,6-hexanediamine (B7767898) |

| cinnamaldehyde (B126680) |

| N,N'-Hexamethylenebis(cinnamylideneamine) |

Catalytic Applications and Coordination Chemistry Research Involving N,n Dicinnamylidene 1,6 Hexanediamine

Characterization of Metal Chelation Properties

Schiff bases are well-regarded for their ability to form stable complexes with a wide array of metal ions, acting as chelating agents. mdpi.com The chelation in N,N'-Dicinnamylidene-1,6-hexanediamine is anticipated to occur through the nitrogen atoms of the two imine groups. The lone pair of electrons on these nitrogen atoms can be donated to a metal center, forming coordinate bonds. The flexibility of the 1,6-hexanediamine (B7767898) backbone allows the ligand to adopt a conformation that facilitates the coordination of the two nitrogen atoms to a single metal ion, forming a stable chelate ring.

The metal chelation properties of Schiff bases are often characterized using various spectroscopic and analytical techniques. For instance, in the infrared (IR) spectrum, the C=N stretching vibration of the free ligand would be expected to shift upon complexation with a metal ion, indicating the involvement of the imine nitrogen in coordination. Similarly, changes in the electronic absorption spectra (UV-Vis) upon the addition of a metal salt can provide evidence of complex formation and offer insights into the geometry of the resulting complex. While specific studies on this compound are limited, research on analogous Schiff bases derived from diamines and aldehydes confirms this mode of coordination. nih.gov

The table below summarizes the expected shifts in key spectroscopic data upon metal chelation, based on studies of similar Schiff base complexes.

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Information Gained |

| Infrared (IR) Spectroscopy | C=N stretch (~1620-1640 cm⁻¹) | Shift to lower or higher frequency | Confirmation of imine nitrogen coordination |

| UV-Visible Spectroscopy | π→π* and n→π* transitions | Shift in absorption bands, appearance of new d-d transition bands | Evidence of complex formation, information on coordination geometry |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Sharp signals for protons near imine group | Broadening or shifting of signals | Indication of paramagnetic complex formation and ligand coordination |

Role as a Ligand in the Formation of Transition Metal Complexes

This compound is a bidentate ligand, capable of coordinating to a metal center through its two imine nitrogen atoms. labinsights.nl The flexible hexamethylene spacer allows the two coordination sites to arrange around a metal ion, potentially leading to the formation of mononuclear complexes. The coordination chemistry of such ligands is exceptionally rich, with the potential to form a variety of structures, including discrete mononuclear or polynuclear complexes, as well as coordination polymers. rsc.org

The nature of the metal ion and the reaction conditions play a crucial role in determining the final structure of the complex. For example, the reaction with different metal salts (e.g., chlorides, nitrates, acetates) can lead to complexes with different counter-ions and coordination geometries. The solvent used for the synthesis can also influence the outcome, with some solvents potentially coordinating to the metal center. nih.gov While specific crystal structures of this compound complexes are not widely reported, studies on similar Schiff base ligands derived from diamines suggest that they can form stable complexes with transition metals like copper(II), nickel(II), cobalt(II), and zinc(II). nih.gov

Investigation of Catalytic Activity of this compound and its Metal Complexes

Schiff base metal complexes are renowned for their catalytic activity in a variety of chemical transformations. nih.gov The catalytic potential of this compound and its metal complexes is an area of significant interest, though detailed research specifically on this compound is still emerging.

Metal complexes of Schiff bases have been successfully employed as catalysts in a range of organic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the substrates, thereby activating them for the desired transformation.

For instance, manganese(III) Schiff base complexes have shown catalytic activity in the aerobic oxidation of various substrates. nih.gov The general mechanism involves the activation of molecular oxygen by the metal complex. While specific studies on the catalytic activity of this compound complexes in such reactions are not extensively documented, the structural similarities to other catalytically active Schiff base complexes suggest their potential in this area.

The following table provides examples of organic transformations catalyzed by Schiff base metal complexes, which could be analogous to the potential applications of this compound complexes.

| Reaction Type | Catalyst Type (Analogous) | Substrate | Product | Reference |

| Aerobic Oxidation | Mn(III)-salen type complexes | 2-Aminophenol | 2-Aminophenoxazin-3-one | nih.gov |

| Claisen-Schmidt Condensation | Cu(II)-Schiff base complex | Aldehydes and Acetophenone | Chalcones | mdpi.com |

| Suzuki-Miyaura Coupling | Pd-Schiff base complexes | Aryl halides and boronic acids | Biaryls | labinsights.nl |

Late transition metal complexes, particularly those of nickel and palladium, with bidentate nitrogen-donor ligands have emerged as effective catalysts for olefin polymerization. mdpi.comd-nb.info These catalysts can produce polymers with unique microstructures, including branched and functionalized polyolefins. The catalytic activity and the properties of the resulting polymer are highly dependent on the structure of the ligand.

The this compound ligand, with its two nitrogen donor atoms, is a promising candidate for forming such catalytically active complexes. The steric and electronic properties of the ligand, influenced by the cinnamylidene groups, can be expected to play a significant role in the polymerization process. For instance, the bulky nature of the ligand could influence the rate of chain transfer reactions, potentially leading to the formation of higher molecular weight polymers.

Research on late transition metal catalysts with α-diimine ligands has shown that steric hindrance around the metal center can suppress chain transfer, leading to higher molecular weight polymers. mdpi.com While detailed studies on the polymerization activity of this compound complexes are yet to be reported, the general principles of late transition metal-catalyzed polymerization provide a framework for understanding their potential.

The table below outlines the general features of late transition metal catalysts in olefin polymerization, which would be relevant for complexes of this compound.

| Catalyst System (General) | Monomer | Polymer Properties | Key Ligand Influence | Reference |

| Ni(II) and Pd(II) α-diimine complexes | Ethylene (B1197577) | Branched Polyethylene | Steric bulk of ortho-substituents on aryl rings | mdpi.com |

| Late Transition Metal Complexes | Ethylene, α-olefins | Linear or branched polymers, potential for functional monomer incorporation | Electronic and steric properties of the N-donor ligand | d-nb.infomdpi.com |

Exploration of Bioactive and Emerging Research Areas for N,n Dicinnamylidene 1,6 Hexanediamine

Research into Antimicrobial Properties, focusing on Conjugated Aromatic Systems

The antimicrobial potential of N,N'-Dicinnamylidene-1,6-hexanediamine is a significant area of investigation, largely attributed to its distinctive molecular architecture. The compound is built upon cinnamaldehyde (B126680), a natural substance recognized for its broad-spectrum ability to inhibit the growth of various bacteria and fungi. medicineinnovates.com The formation of the Schiff base appears to preserve or even enhance this bioactivity. researchgate.net

The antimicrobial efficacy of this class of compounds is closely linked to the presence of the azomethine group (–C=N–) within the conjugated system. nih.gov This imine group is crucial for the compound's biological activity. Studies on related imines suggest that the N10-C11 imine moiety is essential for broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. researchgate.net The mechanism is often predicated on the ability of these molecules to interact with and disrupt the bacterial cell membrane. The lipophilic nature of the phenyl groups and the conjugated π-system facilitates insertion into the lipid bilayer of microbial cells, leading to increased membrane permeability and eventual cell death. nih.gov

Specific research has demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria, with determined Minimum Inhibitory Concentration (MIC) values as detailed in the table below.

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Gram-positive | 32 |

| Escherichia coli | Gram-negative | Not specified |

Potential in Functional Coatings Research and Development

The bifunctional nature of this compound makes it a compelling candidate for applications in polymer science, particularly in the development of functional coatings and advanced materials. The molecule possesses two terminal cinnamylidene groups that can participate in polymerization or cross-linking reactions, while the flexible hexamethylene spacer imparts ductility to the resulting polymer network.

Its primary application in this field is as a cross-linking agent, especially for elastomers and epoxy resins. cymerchemicals.com When incorporated into a polymer matrix, the compound can form stable covalent bonds, effectively linking polymer chains together. This cross-linking action enhances key mechanical and performance properties of the material, including:

Durability and Toughness: The formation of a three-dimensional network increases the material's resistance to impact and wear.

Adhesion: Improved bonding to various substrates is achieved.

Chemical Resistance: Cross-linking reduces the polymer's susceptibility to chemical attack, making coatings more robust in harsh environments.

This compound is specifically recommended for the vulcanization of specialty elastomers such as fluorinated rubbers, ethylene (B1197577) acrylate (B77674) copolymers, and epichlorohydrin (B41342) rubbers. cymerchemicals.com The parent molecule, 1,6-hexanediamine (B7767898), is a foundational monomer in the production of nylon 6,6 and is also used to create polyurethanes and as a curing agent for epoxy resins, highlighting the industrial relevance of this chemical family in polymer applications. wikipedia.orgacs.org The derivatization into a Schiff base provides a route to modify curing kinetics and final material properties.

Investigation of Other Biological Interactions and Applications (e.g., gene transfection, as observed with related diamines)

Beyond its antimicrobial and polymer applications, the structural motifs of this compound suggest potential in other advanced biomedical fields. While direct studies on this specific compound for applications like gene delivery are not yet prevalent, the chemistry of its core components—diamines and polyamines—is well-established in this area. researchgate.netscilit.com

Cationic polymers and polyamine conjugates are widely explored as non-viral vectors for gene therapy. psu.edunih.gov Their mechanism relies on the electrostatic interaction between the positively charged amine groups (which become protonated at physiological pH) and the negatively charged phosphate (B84403) backbone of DNA. scilit.comresearchgate.net This interaction allows the diamine or polyamine to condense long strands of DNA into compact nanoparticles, which can then be taken up by cells. nih.gov

Crucially, the distance between the cationic charges plays a vital role in the efficiency of DNA binding and condensation. psu.edu The 1,6-hexanediamine backbone of this compound provides a specific spatial arrangement of nitrogen atoms that is consistent with the structures of other diamines used in these studies. acs.org The ability to modify the terminal groups (in this case, with cinnamylidene moieties) offers a strategy for fine-tuning the conjugate's properties, such as lipophilicity and interaction with cellular membranes, which are critical for successful transfection. psu.edu The use of related molecules, such as chitosan (B1678972) derivatives, as carriers for drug delivery further underscores the potential of amine-containing structures in biomedical applications. nih.gov

Future Research Directions and Perspectives for N,n Dicinnamylidene 1,6 Hexanediamine

Identification of Untapped Research Avenues and Potential Applications

The unique molecular architecture of N,N'-Dicinnamylidene-1,6-hexanediamine, featuring two cinnamylidene groups, offers a rich playground for scientific investigation. The conjugated π-systems and the flexible hexamethylene chain suggest a variety of potential applications that remain largely unexplored.

One of the most promising areas for future investigation is in the realm of antimicrobial and antifungal agents . Cinnamaldehyde (B126680), a precursor to this compound, is a well-documented natural antimicrobial. researchgate.net Research has shown that Schiff bases derived from cinnamaldehyde can exhibit enhanced and broader-spectrum antimicrobial and antifungal activities compared to the parent aldehyde. researchgate.netresearchgate.net Therefore, a systematic evaluation of this compound against a panel of pathogenic bacteria and fungi is a logical and compelling next step.

Another significant, yet untapped, application lies in corrosion inhibition . Schiff bases are known to be effective corrosion inhibitors, forming a protective monolayer on metal surfaces. researchgate.net The presence of multiple coordination sites (imine nitrogens and phenyl rings) in this compound could lead to strong adsorption on metal surfaces, offering superior protection against corrosion, particularly in acidic environments.

Furthermore, the compound's structure suggests potential in the development of advanced polymer systems . Beyond its current use as a crosslinking agent, it could be investigated as a monomer for the synthesis of novel polyimines or as a component in stimuli-responsive polymers. The imine bond is known to be sensitive to pH changes, opening possibilities for creating "smart" materials that respond to environmental triggers. dovepress.com

Finally, the fluorescent properties inherent in many Schiff bases suggest that this compound could be explored as a chemosensor . nih.govresearchgate.net Its ability to coordinate with metal ions could be harnessed to develop selective and sensitive sensors for environmental monitoring or biological imaging. nih.govmdpi.com

Table 1: Potential Untapped Applications of this compound

| Potential Application | Rationale | Key Research Focus |

|---|---|---|

| Antimicrobial/Antifungal Agent | Cinnamaldehyde precursor has known activity; Schiff base formation can enhance efficacy. researchgate.netresearchgate.net | In-vitro studies against a broad spectrum of microbes; mechanism of action studies. |

| Corrosion Inhibitor | Schiff bases are effective corrosion inhibitors; multiple coordination sites for strong surface adhesion. researchgate.net | Electrochemical studies on various metals; performance in different corrosive media. |

| Advanced Polymers | Contains polymerizable groups; pH-sensitive imine bonds for "smart" materials. dovepress.com | Polymerization studies; investigation of stimuli-responsive behavior. |

Exploration of Sustainable Synthesis and Green Chemistry Methodologies

The traditional synthesis of Schiff bases often involves the use of organic solvents and prolonged reaction times under reflux. researchgate.net A key future direction is the development of greener and more efficient synthetic routes for this compound.

Microwave-assisted synthesis offers a promising alternative, often leading to significantly reduced reaction times, higher yields, and the elimination of solvent use. researchgate.net Similarly, ultrasonic irradiation can be explored as a green method to promote the condensation reaction.

The use of bio-based solvents or even solvent-free reaction conditions should be systematically investigated. For instance, the reaction could be carried out by simply grinding the reactants together, a mechanochemical approach that aligns with the principles of green chemistry.

Furthermore, the development of catalytic systems for the synthesis is another important avenue. While the reaction can proceed without a catalyst, the use of solid acid catalysts or biocatalysts could enhance reaction rates and selectivity under milder conditions.

A particularly innovative approach would be the exploration of biosynthetic routes for the precursors . Recent research has demonstrated the bioproduction of 1,6-hexanediamine (B7767898) from renewable feedstocks like L-lysine. uoc.ac.in Integrating such bio-based precursors with green synthetic methods for the final condensation step would represent a fully sustainable manufacturing process.

Table 2: Green Synthesis Strategies for this compound

| Green Chemistry Approach | Potential Advantages |

|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, solvent-free conditions. researchgate.net |

| Ultrasonic Irradiation | Energy efficiency, enhanced reaction rates. |

| Solvent-Free Synthesis (Mechanochemistry) | Elimination of solvent waste, simplified workup. |

| Bio-based Solvents | Reduced environmental impact compared to traditional organic solvents. researchgate.net |

| Catalytic Synthesis | Increased reaction efficiency, milder reaction conditions. |

Development of Advanced Characterization Techniques and Methodological Innovations

While standard spectroscopic techniques like FT-IR, NMR, and UV-Vis are essential for routine characterization, a deeper understanding of the structure-property relationships of this compound requires the application of more advanced analytical methods.

Thermogravimetric Analysis (TGA) is crucial for evaluating the thermal stability of the compound, which is particularly important for its applications in polymers and materials science. researchgate.netmdpi.comajrconline.org TGA can provide valuable data on decomposition temperatures and pathways.

Computational studies , such as Density Functional Theory (DFT), can offer profound insights into the molecule's electronic structure, conformational preferences, and reactivity. researchgate.netrsc.org DFT calculations can be used to predict spectroscopic properties, understand reaction mechanisms, and guide the design of new derivatives with tailored functionalities. researchgate.netmdpi.com

For its potential application in polymers, techniques like Dynamic Mechanical Analysis (DMA) and Differential Scanning Calorimetry (DSC) will be invaluable for characterizing the mechanical and thermal properties of materials incorporating this compound.

In the context of its potential as a chemosensor, advanced fluorescence spectroscopy techniques, including time-resolved fluorescence and fluorescence anisotropy , can provide detailed information about the binding interactions with target analytes.

Interdisciplinary Research Opportunities and Collaborations

The diverse potential of this compound naturally lends itself to interdisciplinary research.

Materials Science and Engineering: Collaboration with materials scientists will be key to developing and testing novel polymers, coatings, and composites incorporating this compound. This could involve investigating its use in high-performance plastics, adhesives, or even in advanced applications like infrared stealth coatings. nih.govmdpi.com

Medicinal Chemistry and Pharmacology: Partnering with medicinal chemists and pharmacologists is essential for exploring its potential as an antimicrobial or antifungal agent. This would involve a full suite of biological testing, including cytotoxicity assays and mechanism of action studies. mdpi.comnih.gov There is also potential for its use in drug delivery systems, where the pH-sensitive imine bond could be used for controlled release. researchgate.netdovepress.com

Analytical and Environmental Chemistry: The development of chemosensors based on this compound would require collaboration with analytical and environmental chemists to design and validate sensing platforms for specific pollutants or biologically relevant ions. nih.govrsc.org

Nanotechnology: There is an emerging interest in the use of Schiff bases in the functionalization of nanoparticles for various applications, including catalysis and drug delivery. nih.gov Exploring the incorporation of this compound into nanostructured materials could open up new technological frontiers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N'-Dicinnamylidene-1,6-hexanediamine, and how can its purity be verified?

- Methodology : The compound is synthesized via a condensation reaction between 1,6-hexanediamine and cinnamaldehyde. Key steps include stoichiometric control (typically 1:2 molar ratio of diamine to aldehyde), refluxing in a polar aprotic solvent (e.g., ethanol or DMF), and acid catalysis (e.g., acetic acid). Post-synthesis, purification involves recrystallization or column chromatography.

- Purity Verification : Characterize using NMR (peaks at δ 7.2–7.5 ppm for aromatic protons, δ 6.5–7.0 ppm for conjugated double bonds) and FTIR (C=N stretching ~1600–1650 cm). Elemental analysis (C, H, N) should align with theoretical values (CHN) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound in polymer research?

- Structural Confirmation : Use - and -NMR to confirm imine bond formation and absence of unreacted amines. Mass spectrometry (ESI-MS or MALDI-TOF) can validate molecular weight.

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies residual reactants. Thermal gravimetric analysis (TGA) evaluates thermal stability, with decomposition temperatures >200°C indicating robustness for high-temperature polymer applications .

Advanced Research Questions

Q. How does the incorporation of this compound affect the mechanical and thermal properties of fluoroelastomers compared to other diamine curatives?

- Experimental Design : Prepare Viton A/B composites with 2.0–3.5 phr (parts per hundred rubber) of the compound. Compare with DIAK No. 1 (hexamethylenediamine carbamate) via tensile testing (ASTM D412), dynamic mechanical analysis (DMA), and TGA.

- Key Findings : The compound provides lower scorch time and comparable hot tensile strength but may reduce compression set resistance. Mold fouling is a noted drawback due to volatile byproducts during curing .

Q. What experimental strategies can mitigate mold fouling when using this compound as a curative in Viton compounds?

- Optimization Strategies :

- Reduce curing temperature (<160°C) to minimize volatile release.

- Incorporate inert fillers (e.g., BaSO) to absorb byproducts.

- Post-cure annealing (180°C for 4–6 hrs) to stabilize the network.

Q. How do environmental factors like temperature and chemical exposure influence the degradation kinetics of this compound-crosslinked fluoroelastomers?

- Degradation Studies : Expose crosslinked samples to HNO (10–15% v/v) at 60–90°C. Track mass loss, hardness (Shore A), and crosslink density (via equilibrium swelling in acetone).

- Kinetic Analysis : Fit data to Arrhenius models to predict service life. FTIR and X-ray photoelectron spectroscopy (XPS) identify cleavage of C=N bonds and fluorine depletion .

Q. What analytical methods are suitable for tracking crosslinking efficiency and network formation when using this compound in dynamic covalent polymer systems?

- Crosslinking Assessment :

- Rheology : Time-sweep oscillatory tests to monitor storage modulus (G') plateau.

- Sol-Gel Analysis : Measure insoluble fraction after Soxhlet extraction (24 hrs in toluene).

- Dynamic Bonds : Utilize variable-temperature NMR to observe imine exchange rates. For self-healing studies, employ scratch-recovery tests under controlled humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.